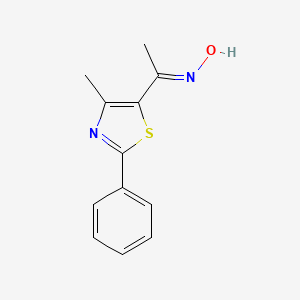
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride, also known as MISSF, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological and medicinal research. MISSF is a sulfonyl fluoride derivative that has been shown to inhibit several enzymes, including serine proteases and metalloproteases.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is based on its ability to form a covalent bond with the active site of the target enzyme. This covalent bond irreversibly inhibits the enzyme, preventing it from carrying out its biological function. 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to be a specific inhibitor of several enzymes, including thrombin, trypsin, and matrix metalloproteases.
Biochemical and Physiological Effects:
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to have several biochemical and physiological effects. Inhibition of thrombin by 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride leads to a decrease in blood clotting, which can be beneficial in the treatment of thrombotic disorders. Inhibition of matrix metalloproteases by 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can lead to a decrease in cancer cell invasion and metastasis. However, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has also been shown to have cytotoxic effects on some cell types, which can limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting other biological processes. 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is also stable under a wide range of pH and temperature conditions, which makes it a useful tool for enzyme inhibition studies. However, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride can be toxic to some cell types, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. One area of interest is the development of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride derivatives with improved specificity and potency for certain enzymes. Another area of interest is the use of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride as a tool for studying the role of specific enzymes in biological processes. Finally, the potential use of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride as a therapeutic agent for the treatment of thrombotic disorders and cancer should be further explored.
Métodos De Síntesis
The synthesis of 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride is a multi-step process that involves the reaction of 5-methyl-1,3-dihydroisoindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with potassium fluoride and sulfonyl fluoride to yield 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has been shown to be a potent inhibitor of several enzymes, including serine proteases and metalloproteases. These enzymes play important roles in a variety of biological processes, such as blood clotting, inflammation, and cancer progression. Therefore, 5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride has potential applications in the development of new drugs for the treatment of these diseases.
Propiedades
IUPAC Name |
5-methyl-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-7-2-3-8-5-11(14(10,12)13)6-9(8)4-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQDKDOTOYSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,3-dihydroisoindole-2-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

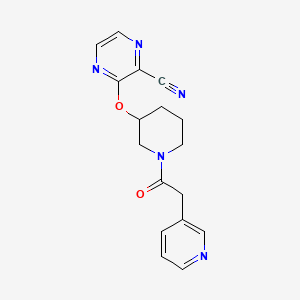
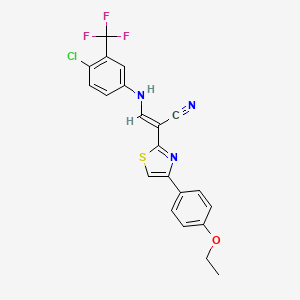
![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)
![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)
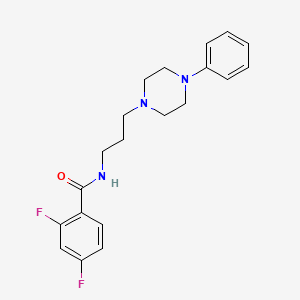

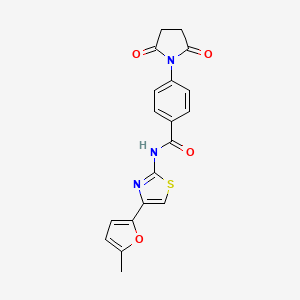
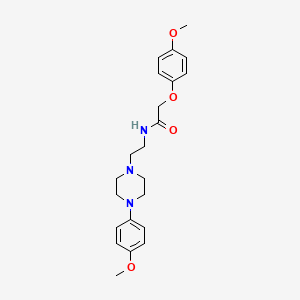


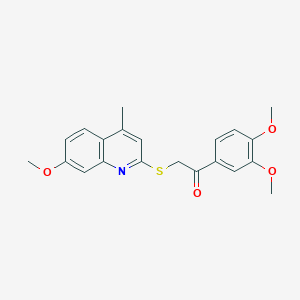
![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)
![2-Methyl-4-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2718329.png)
